N-Decan-2-ylidenehydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decan-2-ylidenehydroxylamine is an organic compound with the molecular formula C10H21NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a decyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Decan-2-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of decanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the decanal being added dropwise to a solution of hydroxylamine hydrochloride and sodium carbonate in water. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Decan-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Decan-2-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: It can be used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which N-Decan-2-ylidenehydroxylamine exerts its effects involves its ability to interact with various molecular targets. For example, it can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-one oxime: Similar in structure but with a shorter carbon chain.
Acetone oxime: Another oxime with an even shorter carbon chain.
2-Pentanone oxime: Structurally similar but with a different carbon chain length.
Uniqueness
N-Decan-2-ylidenehydroxylamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain oximes.
Eigenschaften
CAS-Nummer |
13326-89-1 |
---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
N-decan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(2)11-12/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
YCMZYCPUAMZSNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.